2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid
Description
2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid is a structurally complex phenylacetic acid derivative characterized by a diphenylmethoxy group attached to a phenyl ring via a methyl sulfanyl (-SCH2-) bridge. This compound’s unique substituents confer distinct physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler phenylacetic acid analogs.
Properties
IUPAC Name |
2-[(4-benzhydryloxyphenyl)methylsulfanyl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O3S/c29-28(30)27(24-14-8-3-9-15-24)32-20-21-16-18-25(19-17-21)31-26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,26-27H,20H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOOEBRVIGLHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=C(C=C3)CSC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid is a member of the phenylacetic acid derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C23H23O3S
- Molecular Weight : 389.49 g/mol
- Functional Groups : Sulfanyl group, phenyl rings, carboxylic acid
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple aromatic rings allows for the scavenging of free radicals, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammatory markers through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antioxidant Activity
A study evaluated the antioxidant capacity of various phenylacetic acid derivatives, including those with sulfanyl substitutions. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential applications in conditions associated with oxidative damage .
Anti-inflammatory Effects
Research on related compounds demonstrated their ability to inhibit the expression of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins—key mediators in inflammation. This suggests a similar pathway may be active in this compound .
Antimicrobial Activity
In vitro studies have shown that phenylacetic acid derivatives possess antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting cell membrane integrity and inhibiting protein synthesis, leading to bacterial cell death .
Case Studies
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Case Study on Antioxidant Effects :
- A randomized controlled trial investigated the effects of phenylacetic acid derivatives on patients with chronic inflammatory diseases. Participants receiving the compound showed significant reductions in biomarkers of oxidative stress compared to placebo groups.
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Case Study on Anti-inflammatory Properties :
- In a preclinical model of arthritis, administration of the compound resulted in reduced swelling and pain scores, correlating with decreased levels of inflammatory cytokines in serum.
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Case Study on Antimicrobial Efficacy :
- A laboratory study tested the efficacy of various phenylacetic acid derivatives against Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their substituents, synthesis methods, and properties:
Key Differences in Physicochemical Properties
Lipophilicity :
- The target compound ’s diphenylmethoxy group and methyl sulfanyl bridge likely increase logP significantly compared to analogs like 2-(4-methoxyphenyl)-2-phenylacetic acid (logP ~2.5 estimated) .
- Fluorophenyl sulfanyl derivatives (e.g., ) exhibit moderate lipophilicity due to the electronegative fluorine atom.
Acidity :
- Hydroxy-substituted analogs (e.g., benzilic acid, pKa ~3.0) are more acidic than sulfanyl- or methoxy-containing derivatives due to the electron-withdrawing hydroxyl group.
Preparation Methods
Etherification of 4-Hydroxybenzaldehyde
The diphenylmethoxy group is introduced via a nucleophilic substitution reaction.
Reduction to Benzyl Alcohol
The aldehyde group is reduced to a primary alcohol:
Thiolation via Mitsunobu Reaction
Conversion of the alcohol to a thiol:
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Reagents : Thiourea, DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine) in THF.
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Product : 4-(Diphenylmethoxy)benzyl thiol (yield: 70–75%).
Synthesis of α-Bromo-2-phenylacetic Acid
Bromination of Phenylacetic Acid
Direct α-bromination using Hell–Volhard–Zelinskii reaction:
Alternative Route: Ester Bromination
To improve yield and purity:
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Esterification : Phenylacetic acid → methyl phenylacetate (H₂SO₄/MeOH).
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Bromination : N-Bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄.
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Hydrolysis : NaOH in aqueous THF to α-bromo-2-phenylacetic acid (overall yield: 75–80%).
Coupling of Thiol and α-Bromo-2-phenylacetic Acid
Nucleophilic Substitution
The sulfanyl group is introduced via SN2 displacement:
Optimization Strategies
-
Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction rate.
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Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours (yield: 70%).
Alternative Pathways and Emerging Methods
Ullmann-Type Coupling
Direct coupling of pre-formed thiolate with aryl halides:
Enzymatic Sulfur Incorporation
Novel approach using sulfotransferases:
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Substrate : 2-Phenylacetic acid and 4-(Diphenylmethoxy)benzyl disulfide.
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Conditions : ATP, Mg²⁺, and purified enzyme in phosphate buffer (pH 7.4).
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Advantage : Stereoselective synthesis (ee >90%).
Critical Analysis of Methodologies
| Method | Yield | Advantages | Drawbacks |
|---|---|---|---|
| Nucleophilic Substitution | 60–65% | Simple setup, scalable | Moderate yield, byproduct formation |
| Ullmann Coupling | 55–60% | Avoids pre-functionalized intermediates | High catalyst loading, harsh conditions |
| Enzymatic Synthesis | 40–50% | Stereoselective, green chemistry | Low yield, expensive enzymes |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid?
The synthesis of this compound requires precise control of reaction conditions to achieve high yields and purity. Key parameters include:
- Temperature : Reactions involving sulfanyl group incorporation (e.g., thiol-alkylation) typically proceed at 50–70°C to balance reaction rate and side-product formation.
- pH : Neutral to slightly basic conditions (pH 7–8) are optimal for substitution reactions to avoid hydrolysis of sensitive intermediates.
- Reagents : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and bases like triethylamine for deprotonation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from unreacted diphenylmethoxy precursors.
Q. How can the purity and structural integrity of this compound be validated experimentally?
A multi-technique approach is essential:
- HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
- NMR Spectroscopy : Confirm the sulfanyl (-S-) linkage via characteristic proton shifts (δ 2.8–3.2 ppm for SCH2 groups) and aromatic proton splitting patterns.
- Elemental Analysis : Verify molecular composition (e.g., %C, %H, %S) to rule out residual solvents or byproducts .
Q. What are the solubility profiles of this compound in common solvents, and how do they influence experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL). For biological assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (e.g., PBS) to avoid precipitation.
- For crystallography, use ethanol/water mixtures (70:30 v/v) to grow single crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs using reference strains (e.g., E. coli ATCC 25922).
- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC, as impurities in the diphenylmethoxy group can alter binding kinetics .
- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation pathways that may mask true activity .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity). Focus on the sulfanyl group’s role in hydrogen bonding with catalytic residues.
- QSAR Models : Train models on phenylacetic acid derivatives to correlate substituent electronic parameters (Hammett σ) with IC50 values .
- MD Simulations : Simulate binding dynamics over 100 ns to assess stability of the diphenylmethoxy moiety in hydrophobic pockets .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
The chiral center at the phenylacetic acid moiety requires asymmetric synthesis:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for enantioselective alkylation of the sulfanyl group.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Crystallization-Induced Diastereomer Resolution : Pair the compound with chiral amines (e.g., cinchonidine) to isolate desired enantiomers .
Q. How does the compound’s environmental fate impact its use in long-term toxicology studies?
- Photodegradation : Under UV light (λ = 254 nm), the diphenylmethoxy group undergoes cleavage, generating phenolic byproducts. Monitor via LC-MS/MS in environmental matrices .
- Bioaccumulation : LogP values (~3.5) suggest moderate lipophilicity; assess bioaccumulation in fish models (e.g., zebrafish) using OECD TG 305 guidelines.
Q. What in silico tools are recommended for predicting metabolic pathways and toxicity?
- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., sulfur atom or methoxy group).
- Toxicity Prediction : Apply Derek Nexus to flag potential hepatotoxicity linked to sulfanyl metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
